molecular formula C27H29N5O3S B2810388 N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide CAS No. 923147-42-6

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide

Cat. No.: B2810388
CAS No.: 923147-42-6
M. Wt: 503.62
InChI Key: XLZXTHPVFYKJPN-UHFFFAOYSA-N
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Description

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include diethylamine, methylpyrimidine, and phenoxybenzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Chemical Reactions Analysis

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-phenoxybenzenesulfonamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3S/c1-4-32(5-2)26-19-20(3)28-27(30-26)29-21-11-13-22(14-12-21)31-36(33,34)25-17-15-24(16-18-25)35-23-9-7-6-8-10-23/h6-19,31H,4-5H2,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZXTHPVFYKJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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